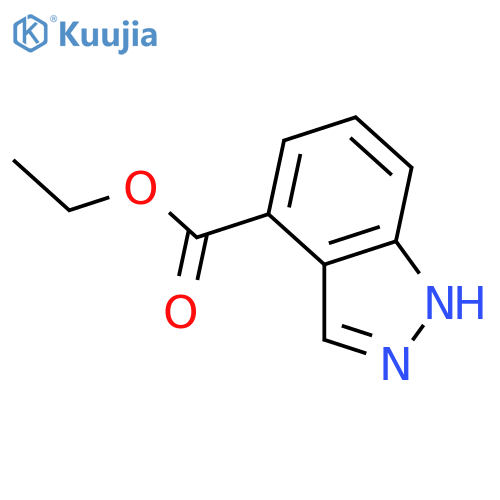

Cas no 885279-45-8 (Ethyl 1H-indazole-4-carboxylate)

Ethyl 1H-indazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 1H-indazole-4-carboxylate

- 1H-Indazole-4-carboxylic acid ethyl ester

- Ethyl 1H-indazole-4-carboxylate (ACI)

- DTXSID60672308

- AKOS005255627

- AC-30516

- AS-55200

- J-520537

- MFCD07371611

- SCHEMBL19100359

- DB-077807

- Y11376

- CS-0151801

- 885279-45-8

- BBL100766

- SB39546

- ETHYL1H-INDAZOLE-4-CARBOXYLATE

- STL554560

-

- MDL: MFCD07371611

- インチ: 1S/C10H10N2O2/c1-2-14-10(13)7-4-3-5-9-8(7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12)

- InChIKey: ZYDRWPMGDIWCRN-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C2=C(NN=C2)C=CC=1)OCC

計算された属性

- せいみつぶんしりょう: 190.07400

- どういたいしつりょう: 190.074

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55A^2

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.272

- ゆうかいてん: 82-85℃

- ふってん: 353.916°C at 760 mmHg

- フラッシュポイント: 167.842°C

- 屈折率: 1.628

- PSA: 54.98000

- LogP: 1.73960

Ethyl 1H-indazole-4-carboxylate セキュリティ情報

Ethyl 1H-indazole-4-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 1H-indazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB466065-5 g |

Ethyl 1H-indazole-4-carboxylate, min. 95%; . |

885279-45-8 | 5g |

€315.80 | 2023-07-18 | ||

| eNovation Chemicals LLC | Y1009327-1g |

Ethyl 1H-indazole-4-carboxylate |

885279-45-8 | 95% | 1g |

$155 | 2024-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PI941-1g |

Ethyl 1H-indazole-4-carboxylate |

885279-45-8 | 95% | 1g |

565.0CNY | 2021-08-04 | |

| abcr | AB466065-1 g |

Ethyl 1H-indazole-4-carboxylate, min. 95%; . |

885279-45-8 | 1g |

€121.90 | 2023-07-18 | ||

| TRC | E702978-50mg |

Ethyl 1h-indazole-4-carboxylate |

885279-45-8 | 50mg |

$98.00 | 2023-05-18 | ||

| TRC | E702978-100mg |

Ethyl 1h-indazole-4-carboxylate |

885279-45-8 | 100mg |

$150.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D956790-5g |

Ethyl 1H-indazole-4-carboxylate |

885279-45-8 | 97% | 5g |

$155 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1009327-5g |

Ethyl 1H-indazole-4-carboxylate |

885279-45-8 | 95% | 5g |

$340 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0220-5g |

Ethyl 1H-indazole-4-carboxylate |

885279-45-8 | 97% | 5g |

2527.17CNY | 2021-05-08 | |

| Chemenu | CM150015-1g |

Ethyl 1H-indazole-4-carboxylate |

885279-45-8 | 95%+ | 1g |

$*** | 2023-03-31 |

Ethyl 1H-indazole-4-carboxylate 関連文献

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

Ethyl 1H-indazole-4-carboxylateに関する追加情報

Research Brief on Ethyl 1H-indazole-4-carboxylate (CAS: 885279-45-8) and Its Applications in Chemical Biology and Pharmaceutical Research

Ethyl 1H-indazole-4-carboxylate (CAS: 885279-45-8) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. Indazole derivatives, including this compound, are known for their broad pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties. This research brief aims to provide an overview of the latest advancements related to Ethyl 1H-indazole-4-carboxylate, focusing on its synthesis, biological activities, and potential therapeutic applications.

Recent studies have highlighted the importance of Ethyl 1H-indazole-4-carboxylate as a key intermediate in the synthesis of more complex bioactive molecules. For instance, researchers have utilized this compound to develop novel kinase inhibitors targeting cancer-related pathways. The compound's structural flexibility allows for modifications that enhance its binding affinity to specific protein targets, making it a valuable scaffold in drug design. Additionally, its role in modulating enzyme activity has been explored in the context of neurodegenerative diseases, where indazole derivatives show promise as potential therapeutics.

One of the most notable advancements in the field involves the optimization of synthetic routes for Ethyl 1H-indazole-4-carboxylate. Recent publications have reported improved yields and reduced reaction times using catalytic methods, such as palladium-catalyzed cross-coupling reactions. These advancements not only facilitate large-scale production but also enable the exploration of new derivatives with enhanced pharmacological profiles. Furthermore, computational modeling studies have provided insights into the compound's molecular interactions, aiding in the rational design of next-generation drugs.

In the context of biological evaluation, Ethyl 1H-indazole-4-carboxylate has demonstrated promising results in preclinical studies. For example, its derivatives have exhibited potent inhibitory effects on tumor cell proliferation in vitro and in vivo. Mechanistic studies suggest that these effects are mediated through the disruption of key signaling pathways, such as PI3K/AKT and MAPK. Moreover, the compound's low toxicity profile in animal models underscores its potential as a safe and effective therapeutic agent.

Despite these promising findings, challenges remain in translating Ethyl 1H-indazole-4-carboxylate-based compounds into clinical applications. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further research. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full therapeutic potential of this compound.

In conclusion, Ethyl 1H-indazole-4-carboxylate (CAS: 885279-45-8) represents a promising scaffold in the development of novel therapeutics. Its diverse biological activities and synthetic versatility make it a valuable tool for researchers in chemical biology and pharmaceutical sciences. Continued exploration of its derivatives and mechanisms of action will likely yield innovative treatments for a range of diseases, from cancer to neurodegenerative disorders.

885279-45-8 (Ethyl 1H-indazole-4-carboxylate) 関連製品

- 170487-40-8(Methyl 1h-indazole-6-carboxylate)

- 473416-12-5(Methyl 1H-Indazole-5-carboxylate)

- 192945-49-6(Methyl 1H-indazole-4-carboxylate)

- 713-09-7(Ethyl 1H-indazole-6-carboxylate)

- 4219-55-0(4-Propionylbenzoic acid)

- 1596953-14-8(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde)

- 1806894-78-9(4-(Aminomethyl)-5-chloro-3-(difluoromethyl)-2-nitropyridine)

- 1898348-31-6(1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropan-1-ol)

- 2228737-07-1(4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine)

- 1225850-36-1(4-(4-ethylphenyl)-1H-imidazole)